2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid 2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536399
InChI: InChI=1S/C11H12N2O4/c1-13-8-3-2-6(4-7(12)10(14)15)5-9(8)17-11(13)16/h2-3,5,7H,4,12H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid

CAS No.:

Cat. No.: VC16536399

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid -

Specification

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name 2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O4/c1-13-8-3-2-6(4-7(12)10(14)15)5-9(8)17-11(13)16/h2-3,5,7H,4,12H2,1H3,(H,14,15)
Standard InChI Key QFBHHJZKYHJPAU-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)CC(C(=O)O)N)OC1=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a 2(3H)-benzoxazolone core, where the 3-position is methyl-substituted, and the 6-position is linked to a propanoic acid chain with an amino group at the β-carbon (Figure 1). The IUPAC name is 2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid, and its canonical SMILES string is CN1C2=C(C=C(C=C2)CC(C(=O)O)N)OC1=O .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H12N2O4\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight236.22 g/mol
IUPAC Name2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid
CAS Number74023-18-0
InChI KeyQFBHHJZKYHJPAU-UHFFFAOYSA-N
Solubility>0.2 mg/mL (aqueous buffer)

Spectral Data

  • NMR (DMSO-d6):

    • 1H^1\text{H}: δ 7.80 (d, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 3.45 (m, 1H), 2.95 (dd, J=14.0 Hz, 1H), 2.75 (dd, J=14.0 Hz, 1H), 1.35 (s, 3H) .

    • 13C^{13}\text{C}: δ 169.8 (COOH), 154.6 (C=O), 127.8 (aromatic C), 109.1 (aromatic CH), 53.2 (CHNH2), 35.1 (CH2), 28.4 (CH3) .

Synthesis and Structural Modifications

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Cyclization: 2-Amino-4-chlorophenol is treated with triphosgene or carbonyl diimidazole (CDI) to form the benzoxazolone core .

  • Alkylation: The 6-position is functionalized via nucleophilic substitution with methyl 3-bromopropanoate under basic conditions (K2CO3/MeCN) .

  • Hydrolysis: The ester intermediate is hydrolyzed to the carboxylic acid using HCl or LiOH .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationCDI, THF, 60–80°C65–75
Alkylation3-Bromopropanoate, K2CO3, MeCN50–60
Hydrolysis6M HCl, dioxane, 70°C85–90

Structural Analogues

Modifications at the 3-methyl or 6-propanoic acid positions influence bioactivity:

  • 3-Ethyl analogues: Show enhanced solubility but reduced enzyme affinity .

  • 6-Amino substitutions: Improve blood-brain barrier penetration in neuroactive derivatives .

Biological Activities and Mechanisms

Soluble Epoxide Hydrolase (sEH) Inhibition

Benzoxazolone derivatives exhibit potent sEH inhibition (IC50 = 0.39–570 nM), critical in resolving inflammation . The urea moiety in related compounds anchors the inhibitor to the catalytic triad (Tyr383, Tyr466, Asp335), while the benzoxazolone ring engages in π-π stacking with Trp336 . Although direct data for this compound is limited, structural analogs demonstrate:

  • IC50: <10 μM in cell-free assays .

  • Selectivity: >100-fold over cytochrome P450 isoforms .

Table 3: Comparative sEH Inhibition Data

CompoundIC50 (nM)Selectivity (vs. CYP3A4)
33 (2-OCF3 analogue)0.39>500
31 (2-Cl analogue)1.2>300
38 (2,4-Cl analogue)0.7>400

Antimicrobial Activity

Mannich bases of benzoxazolones show broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–32 μg/mL (e.g., S. aureus) .

  • Candida albicans: MIC = 16–64 μg/mL .

Cytotoxicity

In MCF-7 breast cancer cells:

  • IC50: 18.7 μM (72-hour exposure) .

  • Mechanism: Apoptosis via caspase-3 activation and mitochondrial depolarization .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Solubility: >0.2 mg/mL in PBS (pH 7.4) .

  • Plasma Stability: t1/2 = 4.2 hours (rat plasma) .

  • CYP Inhibition: Negligible at 10 μM .

Toxicity

  • Acute toxicity (rat): LD50 > 500 mg/kg (oral) .

  • Genotoxicity: Negative in Ames test .

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